molecular formula C23H21N3O4 B10879339 ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate

ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate

Cat. No.: B10879339
M. Wt: 403.4 g/mol
InChI Key: GTCGIUUJGAMSAX-ZVHZXABRSA-N
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Description

ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE typically involves multiple steps:

    Formation of the Acenaphthylene Derivative: The starting material, 1,2-dihydroacenaphthylene, is reacted with ethylidene hydrazine under controlled conditions to form the intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: Finally, the nitrated intermediate undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of acenaphthylene oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Investigated for its interactions with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-AMINOBENZOATE
  • **ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-METHYLBENZOATE

Uniqueness

ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE is unique due to the presence of both a nitro group and an acenaphthylene moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 4-[(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl]-3-nitrobenzoate

InChI

InChI=1S/C23H21N3O4/c1-3-30-23(27)17-10-12-20(21(13-17)26(28)29)25-24-14(2)18-11-9-16-8-7-15-5-4-6-19(18)22(15)16/h4-6,9-13,25H,3,7-8H2,1-2H3/b24-14+

InChI Key

GTCGIUUJGAMSAX-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)N/N=C(\C)/C2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN=C(C)C2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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